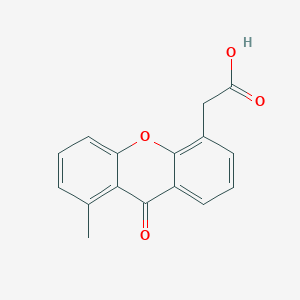

8-Methylxanthen-9-one-4-acetic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylxanthen-9-one-4-acetic acid involves the reaction of ethyl [2-benzoyl-4-methylphenoxy] acetate in the presence of sodium hydroxide as a base and ethyl alcohol as a solvent. The reaction mixture is refluxed for about 7-8 hours and then cooled to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 8-Methylxanthen-9-one-4-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to hydroquinones.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring and acetic acid moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed:

Oxidation: Quinones and related derivatives.

Reduction: Hydroquinones.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Aplicaciones Científicas De Investigación

Biological Applications

1. Antitumor Activity

Research indicates that derivatives of xanthene compounds, including 8-methylxanthen-9-one derivatives, exhibit significant antitumor properties. A study highlighted the synthesis of various xanthene derivatives and their evaluation for antitumor activity. The presence of phenyl groups in these compounds is associated with enhanced potency and selectivity against cancer cells .

2. Antibacterial and Antifungal Properties

Xanthone derivatives have also been studied for their antibacterial and antifungal activities. The structural features of 8-methylxanthen-9-one-4-acetic acid contribute to its effectiveness against various microbial strains, making it a candidate for developing new antimicrobial agents .

Synthetic Applications

1. Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions allows it to be utilized in the production of more complex molecules. For instance, it can be employed in the synthesis of other biologically active xanthene derivatives through reactions such as acylation and alkylation .

2. Photochemical Studies

this compound is used in photochemical studies due to its ability to absorb light and undergo photochemical transformations. This property is valuable in the development of photodynamic therapy agents, where light activation leads to therapeutic effects against tumors .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Pinto et al., 2005 | Antitumor Activity | Demonstrated that xanthone derivatives exhibited significant cytotoxic effects on cancer cell lines. |

| Sampath & Vijayaraghavan, 2007 | Antimicrobial Properties | Found that certain xanthene derivatives showed potent antibacterial activity against Gram-positive bacteria. |

| Nakatani et al., 2002 | Synthetic Applications | Reported successful synthesis of novel xanthene derivatives using 8-methylxanthen-9-one as a precursor, leading to compounds with enhanced biological activity. |

Mecanismo De Acción

The mechanism of action of 8-Methylxanthen-9-one-4-acetic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and proteins, leading to altered cellular functions. The compound’s structure allows it to interact with DNA and proteins, potentially disrupting normal cellular processes and exerting its effects .

Comparación Con Compuestos Similares

Xanthone: The parent compound of 8-Methylxanthen-9-one-4-acetic acid, known for its diverse biological activities.

Mitoxantrone: A synthetic anthraquinone derivative with anticancer properties.

Gambogic Acid: A naturally occurring xanthone with potent anticancer activity.

Uniqueness: this compound stands out due to its specific structural modifications, which confer unique chemical and biological properties

Actividad Biológica

8-Methylxanthen-9-one-4-acetic acid (also known as 8-MXAA) is a synthetic compound belonging to the xanthone family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article explores the biological activity of 8-MXAA, including its mechanisms of action, pharmacokinetics, and relevant research findings.

Overview of this compound

Chemical Structure and Properties

- Chemical Formula: CHO

- Molecular Weight: 268.27 g/mol

- CAS Number: 117570-76-0

8-MXAA is structurally related to flavone derivatives and has been studied for its potential therapeutic applications due to its unique chemical properties. The compound is characterized by a xanthene moiety conjugated to a ketone group at carbon 9, which influences its biological interactions.

The biological activity of 8-MXAA is primarily attributed to its ability to inhibit certain enzymes and pathways involved in tumor progression and microbial infection:

- Cytotoxicity : Initial studies indicate that 8-MXAA exhibits limited direct cytotoxic effects on cultured cancer cells, suggesting that its therapeutic potential may not stem from direct cell killing but rather from modulating other biological pathways .

- Inhibition of Matrix Metalloproteinases (MMPs) : Recent research has indicated that 8-MXAA may act as an inhibitor of MMPs, which are critical in tumor metastasis and tissue remodeling. The inhibition of MMPs could potentially reduce tumor invasiveness and improve therapeutic outcomes in cancer treatment .

- Antimicrobial Activity : There are indications that 8-MXAA possesses antimicrobial properties, although specific mechanisms remain under investigation. Its structural similarity to other bioactive compounds suggests it may interfere with microbial growth or survival.

Pharmacokinetics

Pharmacokinetic studies have shown that 8-MXAA can be absorbed into the bloodstream following administration, indicating potential for systemic therapeutic effects. It has been detected in human blood samples, suggesting that it can reach target tissues effectively .

Absorption and Distribution

- Absorption : Following oral or parenteral administration, 8-MXAA is absorbed into the systemic circulation.

- Distribution : The compound's lipophilicity may facilitate its distribution across cellular membranes, enhancing its bioavailability.

Research Findings and Case Studies

Several studies have explored the biological activities of 8-MXAA:

Case Study: MMP Inhibition

A notable case study evaluated the MMP-inhibitory activity of 8-MXAA compared to established inhibitors. The findings suggested that while not as potent as some known inhibitors, 8-MXAA demonstrated sufficient activity to warrant further investigation into its structural modifications to enhance efficacy .

Comparison with Related Compounds

To contextualize the biological activity of 8-MXAA, it is useful to compare it with other xanthone derivatives:

| Compound | Biological Activity | Notes |

|---|---|---|

| Xanthone | Antimicrobial, Antioxidant | Parent compound; diverse biological activities noted. |

| Mitoxantrone | Anticancer | Stronger cytotoxicity; used clinically for cancer treatment. |

| Gambogic Acid | Potent Anticancer | Naturally occurring xanthone with significant therapeutic activity. |

Propiedades

IUPAC Name |

2-(8-methyl-9-oxoxanthen-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-9-4-2-7-12-14(9)15(19)11-6-3-5-10(8-13(17)18)16(11)20-12/h2-7H,8H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMULPZJAGQWGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)OC3=C(C=CC=C3C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151825 | |

| Record name | 8-Methylxanthen-9-one-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117570-76-0 | |

| Record name | 8-Methylxanthen-9-one-4-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117570760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Methylxanthen-9-one-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.